molecular formula C16H14BrN3O2S2 B2621139 (E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 851080-31-4

(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

Cat. No.: B2621139
CAS No.: 851080-31-4
M. Wt: 424.33
InChI Key: QMRFBIDNWQCGMS-KNTRCKAVSA-N
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Description

(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an acetamido group, a benzo[d]thiazole ring, and a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide typically involves a multi-step process. One common approach is to start with the synthesis of the benzo[d]thiazole core, followed by the introduction of the acetamido group and the bromothiophene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials and catalysts.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It may be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Indole: A heterocyclic compound with a fused benzene and pyrrole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Quinoline: Features a fused benzene and pyridine ring.

Uniqueness

(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide is unique due to its combination of an acetamido group, a benzo[d]thiazole ring, and a bromothiophene moiety

Properties

IUPAC Name

N-(6-acetamido-3-ethyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2S2/c1-3-20-11-5-4-10(18-9(2)21)8-13(11)24-16(20)19-15(22)12-6-7-14(17)23-12/h4-8H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFBIDNWQCGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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